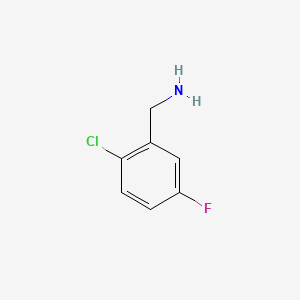

2-Chloro-5-fluorobenzylamine

Description

Significance of Halogenation in Organic Synthesis and Medicinal Chemistry

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a foundational strategy in organic chemistry. numberanalytics.com It serves to modify the electronic and physical properties of compounds, often increasing reactivity and enabling a wider range of chemical transformations. allen.in In medicinal chemistry, the incorporation of halogens is a common tactic to enhance the pharmacological profile of drug candidates. researchgate.netnih.gov Halogen atoms can improve a molecule's potency, metabolic stability, lipophilicity, and ability to cross biological membranes. numberanalytics.comnih.gov The "halogen bond," a specific type of non-covalent interaction, is also increasingly studied for its role in facilitating ligand-target binding, leading to more selective therapeutics. nih.gov It is estimated that about one-third of drugs in clinical development contain a halogen, underscoring the importance of this chemical modification. researchgate.netnih.gov

Overview of Benzylamine (B48309) Derivatives in Contemporary Chemical Research

Benzylamine and its derivatives are versatile intermediates in organic synthesis. sinocurechem.comchemicalbook.com The benzylamine structure, consisting of a benzyl (B1604629) group attached to an amine, is a key component in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. sinocurechem.comchemicalbook.com In medicinal chemistry, benzylamine derivatives are investigated for a wide range of biological activities, including as enzyme inhibitors. chemicalbook.comnih.gov They serve as foundational scaffolds for developing new therapeutic agents. nih.gov In materials science, they are used as curing agents for resins and in the synthesis of functional polymers. sinocurechem.com Ongoing research also explores more sustainable, bio-based methods for producing benzylamine, highlighting its continued relevance in modern chemistry. sinocurechem.com

Specific Research Focus: 2-Chloro-5-fluorobenzylamine in Advanced Chemical Applications

Among the many halogenated benzylamines, this compound has emerged as a compound of specific interest. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzene (B151609) ring, enhances its reactivity and selectivity in various chemical reactions. chemimpex.comchemimpex.com This makes it a valuable building block for creating complex, biologically active molecules. chemimpex.comchemimpex.com Researchers utilize this compound as a key intermediate in the development of novel therapeutic agents, particularly for neurological disorders and cancer, as well as in the synthesis of modern agrochemicals and specialty materials. chemimpex.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFBMQSUHFQVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590634 | |

| Record name | 1-(2-Chloro-5-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202522-23-4 | |

| Record name | 2-Chloro-5-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202522-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-5-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Fluorobenzylamine and Its Derivatives

Established Synthetic Pathways for 2-Chloro-5-fluorobenzylamine

Conventional routes to synthesize this compound are typically multistep processes that prioritize yield and purity.

A predominant and well-documented method for preparing this compound involves the reduction of 2-chloro-5-fluorobenzonitrile (B1347047). This process is favored for its high selectivity and efficiency. The core of this synthesis is the conversion of the nitrile group (-CN) into a primary amine group (-CH2NH2) without disturbing the halogen substituents on the aromatic ring. This is often achieved through catalytic hydrogenation or by using hydride-donating reducing agents.

Another established route starts with 2-chloro-5-fluorobenzaldehyde. This pathway utilizes reductive amination, where the aldehyde reacts with an amine source in the presence of a reducing agent. For instance, the reaction can be performed with sodium cyanoborohydride in methanol (B129727) under an inert atmosphere to yield the target benzylamine (B48309).

A patent, EP1114809A1, details a process for reducing various fluorine-containing benzonitrile (B105546) derivatives to their corresponding benzylamines. google.com This method emphasizes the use of mild reducing agents to ensure the integrity of the halogen atoms on the benzene (B151609) ring, achieving high yields and purity suitable for industrial-scale production. For example, the reduction of 5-chloro-2-fluorobenzonitrile (B1585444) using this process resulted in a 91.3% yield with 95.1% purity. google.com

Table 1: Comparison of Conventional Synthesis Starting Materials

| Starting Material | Key Reaction Type | Common Reagents | Typical Yield | Reference |

| 2-Chloro-5-fluorobenzonitrile | Nitrile Reduction | Catalytic Hydrogenation, LiAlH4 | High | |

| 2-Chloro-5-fluorobenzaldehyde | Reductive Amination | Sodium Cyanoborohydride, Ammonia (B1221849) | Not specified | |

| 5-Chloro-2-fluorobenzonitrile | Nitrile Reduction | Not specified | 91.3% | google.com |

While conventional methods are reliable, research continues to seek more efficient, scalable, and environmentally friendly synthetic protocols. Improvements often focus on the choice of catalysts and reaction conditions to enhance yield, reduce reaction times, and minimize side products. For instance, the InCl3/Et3SiH/MeOH system has been noted for its high chemoselectivity in reductive amination, tolerating various functional groups.

Conventional Multistep Synthesis Routes

Functionalization Strategies for this compound

The utility of this compound is significantly expanded through various functionalization reactions, allowing for the creation of a diverse array of derivatives. chemimpex.com These modifications can occur at the amine group, the benzene ring, or the methylene (B1212753) side-chain.

The primary amine group of this compound is a key site for functionalization. It can readily undergo N-alkylation or N-acylation to produce secondary or tertiary amines and amides, respectively. These reactions are fundamental in building more complex molecular scaffolds. For example, derivatives like N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine are synthesized, which possess two amine functional groups and are of interest in medicinal chemistry. smolecule.com The synthesis of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was achieved through a Mannich reaction involving 4-chlorobenzylamine, nitroguanidine, and formaldehyde, showcasing the versatility of the benzylamine moiety in creating heterocyclic structures. mdpi.com

The chloro and fluoro substituents on the benzene ring influence its reactivity and provide sites for further modification. The chlorine and fluorine atoms can potentially be replaced through nucleophilic aromatic substitution reactions, although this is generally challenging. The presence of these electron-withdrawing groups also directs the position of any subsequent electrophilic aromatic substitution reactions. smolecule.com Furthermore, the molecule can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds, significantly increasing molecular complexity.

Modifications to the benzylic -CH2- group are also possible, though less common than amination or ring functionalization. Oxidation reactions can convert the benzylamine back to a benzaldehyde (B42025) or a benzoic acid derivative. Conversely, other synthetic strategies might involve building the substituted benzylamine structure from precursors where the side chain is already modified.

The ability to functionalize this compound at multiple sites makes it a valuable intermediate in the synthesis of novel compounds for various applications, including pharmaceuticals and agrochemicals. chemimpex.com

Benzene Ring Functionalization

Catalytic Approaches in this compound Synthesis

Catalysis provides powerful tools for the synthesis of this compound, primarily through the catalytic hydrogenation of 2-chloro-5-fluorobenzonitrile or the reductive amination of 2-chloro-5-fluorobenzaldehyde. These approaches rely on transition metal catalysts or, in some specialized cases for derivatives, organocatalytic systems to achieve the desired transformation efficiently.

Transition metal catalysis is the cornerstone for the industrial production of benzylamines. The primary challenge is to selectively reduce the nitrile or imine group without cleaving the carbon-halogen bonds (hydrodehalogenation), which requires careful selection of the catalyst and optimization of reaction conditions. google.com

Common synthetic routes include:

Catalytic Hydrogenation of 2-Chloro-5-fluorobenzonitrile: This is a widely used method where the nitrile group (-CN) is reduced to a primary amine (-CH2NH2) using hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are effective for this transformation. A patent for the synthesis of various fluorine-containing benzylamines describes the reduction of the corresponding benzonitrile precursors, highlighting the industrial relevance of this route. google.com

Reductive Amination of 2-Chloro-5-fluorobenzaldehyde: This two-step, one-pot process involves the initial reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then immediately reduced to the target benzylamine. This method also relies heavily on transition metal catalysts. For instance, the synthesis of the related p-fluorobenzylamine utilizes a nano-nickel catalyst under hydrogen pressure, achieving high yield and purity at moderate temperatures (50-120 °C). google.com The use of nano-catalysts can lead to lower catalyst loading and increased efficiency. google.com

Beyond nickel and palladium, other transition metals like copper, rhodium, and ruthenium are pivotal in synthesizing benzylamine derivatives through various C-N bond-forming reactions. researchgate.netmarquette.edu Copper-catalyzed reactions, in particular, are gaining traction due to the metal's high abundance and lower toxicity compared to precious metals. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzylamines This table presents data from analogous reactions to illustrate typical catalysts and conditions.

| Substrate | Catalyst | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|---|

| p-Fluorobenzaldehyde | Nano Nickel | Reductive Amination | Methanol, Liquid Ammonia, H₂ (1-3 MPa), 70°C | p-Fluorobenzylamine | google.com |

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | Palladium on carbon (Pd/C) or Raney Nickel | Reductive Amination | Methanol or Ethanol, Ammonia, H₂ | 2-Chloro-5-(trifluoromethyl)benzylamine | |

| 2-Chlorobenzaldehyde | Pd-Pt on support | Reductive Amination | Hydrogen pressure | 2-Chlorobenzyldimethylamine | google.com |

| Benzylamine + Primary Amine | Ruthenium-Catechol Complex | Deaminative Coupling | Chlorobenzene, 130°C | Unsymmetric Secondary Amine | marquette.edu |

While transition metal catalysis dominates the synthesis of simple benzylamines, organocatalysis has emerged as a powerful strategy for constructing more complex, chiral derivatives. Organocatalysts are small organic molecules that can facilitate chemical transformations without a metal center.

A notable example involves the use of an N-tert-butoxycarbonyl α-amino acid as a homogeneous organocatalyst in a sequential reaction. This process starts with a 1,3-dipolar cycloaddition between an azomethine ylide and maleic anhydride. The resulting product is then treated with 4-fluorobenzylamine (B26447) to induce the formation of three successive amide bonds, ultimately yielding a complex, functionalized diazacyclopenta[c]pentalene scaffold. clockss.org This demonstrates the potential of organocatalysis to create sophisticated molecular architectures from benzylamine precursors under mild conditions. clockss.org Although not a direct synthesis of this compound itself, this methodology showcases how organocatalysts can be employed to elaborate benzylamine derivatives into high-value, polycyclic compounds. clockss.org

Transition Metal-Catalyzed Reactions

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles are applied to enhance sustainability.

Use of Earth-Abundant Catalysts: There is a growing shift from using precious metal catalysts like palladium and platinum to more sustainable, earth-abundant alternatives such as copper, nickel, and iron. researchgate.netrsc.org For example, the use of nano-nickel catalysts for reductive amination provides an efficient and lower-cost alternative to palladium-based systems. google.com

Alternative Energy Sources: Modern synthetic methods explore alternatives to conventional thermal heating to reduce energy consumption. One such approach is electrochemistry, which uses electrical energy to drive chemical reactions. An electrochemical method has been developed for the oxidative coupling of benzylamines to form imines without the need for metal catalysts or chemical oxidants, offering an environmentally friendly process. rsc.org

Process Optimization: The development of highly active catalysts, such as the nano-nickel catalyst used in p-fluorobenzylamine synthesis, allows for lower catalyst loadings (0.1-1.0% of the substrate) and milder reaction conditions, which reduces waste and energy demand. google.com

Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Fluorobenzylamine

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-Chloro-5-fluorobenzylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the benzylamine (B48309) CH₂NH₂ group are expected to appear as a triplet around 3.8 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by the positions of the chlorine and fluorine substituents.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The benzylic carbon (CH₂) is typically observed in the range of δ 45–50 ppm, while the aromatic carbons appear between δ 115–135 ppm. The specific chemical shifts are influenced by the electronic effects of the halogen substituents.

¹⁹F NMR: The presence of a fluorine atom allows for ¹⁹F NMR analysis. A single peak is expected for the fluorine atom attached to the aromatic ring, and its chemical shift provides information about the electronic environment around the fluorine nucleus.

A detailed analysis of the NMR data is presented in the table below:

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H (CH₂) | ~3.8 | Chemical shift can vary with solvent and concentration. |

| ¹H (Aromatic) | 7.0 - 7.5 | Complex multiplet patterns due to coupling with adjacent protons and fluorine. |

| ¹³C (CH₂) | 45 - 50 | Confirms the presence of the benzylic carbon. |

| ¹³C (Aromatic) | 115 - 135 | Six distinct signals are expected due to the asymmetric substitution pattern. |

| ¹⁹F | ~ -110 | The exact shift is dependent on the solvent and referencing standard. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a molecular fingerprint of this compound by identifying its characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by specific absorption bands corresponding to the functional groups present in the molecule. Key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic ring and the methylene (B1212753) group, and C-C stretching within the benzene (B151609) ring. The C-Cl and C-F stretching vibrations are also important diagnostic peaks.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule often give rise to strong Raman signals. For instance, the symmetric stretching of the benzene ring is a prominent feature in the Raman spectrum.

Key vibrational frequencies for this compound are summarized in the following table:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| N-H Bend | ~1600 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-F Stretch | 1100 - 1250 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. kingdraw.com For this compound, the molecular weight is 159.59 g/mol . sigmaaldrich.comscbt.com In techniques like electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The fragmentation pattern provides valuable structural information, often showing the loss of the amino group or cleavage of the benzyl (B1604629) C-C bond.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Computational Chemistry and Molecular Modeling Studies

Computational methods provide theoretical insights into the properties and behavior of this compound, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. rsc.org DFT calculations can be employed to optimize the geometry of this compound and to predict various properties. For instance, calculations at the B3LYP/6-31G* level of theory can be used to assess the electronic effects of the substituents. The electronegativity of the fluorine atom is predicted to increase the electrophilicity of the para-carbon position. These calculations can also be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. rsc.org

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not widely reported, this technique could be applied to understand its conformational flexibility, particularly the rotation around the C-C and C-N bonds of the benzylamine moiety. Furthermore, MD simulations can model the intermolecular interactions of this compound with other molecules, such as solvents or biological targets, providing insights into its behavior in different environments. For example, simulations could be used to assess the stability of this compound when interacting with a protein.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Carbamothioate Formation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to investigate the intricacies of reaction mechanisms at the molecular level. For derivatives of benzylamine, including this compound, these computational methods provide critical insights into the formation of various compounds, such as carbamothioates. Carbamothioates are of significant interest due to their wide range of biological activities. beilstein-journals.org

Detailed computational studies have been performed to elucidate the mechanism of carbamothioate formation from the reaction of benzylamines and related precursors with xanthate esters. beilstein-journals.orgresearchgate.net While a simplified model using benzyl isocyanide and O-benzyl S-methyl dithiocarbonate was employed for the calculations to ensure computational efficiency, the proposed mechanism offers a general pathway applicable to substituted benzylamines. beilstein-journals.org

The reaction mechanism for the formation of carbamothioates from the condensation of benzylamines with xanthate esters in the presence of a base like sodium hydride in DMF has been substantiated by DFT calculations. researchgate.net These studies help to understand the unexpected formation of carbamothioates under certain reaction conditions. beilstein-journals.org

The computational approach typically involves the following:

Software and Theory Level: Calculations are often carried out using software packages like Gaussian 09. The B3LYP functional with a comprehensive basis set such as 6-311++G(d,p) is commonly used to optimize the geometries of reactants, intermediates, transition states, and products. beilstein-journals.org

Solvent Effects: To simulate realistic reaction conditions, a solvent model like the Polarizable Continuum Model (PCM) is often incorporated, with dimethylformamide (DMF) being a common choice for these reactions. beilstein-journals.org

Transition State Verification: The identification of transition state geometries is a crucial step, which is confirmed by frequency calculations (to find a single imaginary frequency) and Intrinsic Reaction Coordinate (IRC) analysis to ensure the transition state correctly connects the corresponding reactants and products. beilstein-journals.org

The proposed mechanism, supported by these quantum chemical calculations, involves several key steps. For instance, in a related reaction involving an isocyanide precursor, the mechanism proceeds via the formation of an initial anion, which then undergoes a nucleophilic addition to the thiocarbonyl group of the xanthate ester, leading to a key intermediate. beilstein-journals.org Subsequent steps lead to the final carbamothioate product. The relative energies of the various species along the reaction coordinate are calculated to determine the most probable reaction pathway. beilstein-journals.org

The table below summarizes the relative energies for the key steps in a model reaction leading to carbamothioate formation, as determined by DFT calculations.

Interactive Data Table: Relative Energies in Carbamothioate Formation

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Initial reacting molecules | 0.00 |

| TS1 | First Transition State | +10.5 |

| Int1 | First Intermediate | +8.5 |

| TS2 | Second Transition State | +15.2 |

| Int2 | Second Intermediate | -12.0 |

| TS3 | Third Transition State | +5.5 |

| Int3 | Third Intermediate | -25.0 |

This data is based on a model system for carbamothioate formation and illustrates the energetic landscape of the reaction pathway as elucidated by quantum chemical calculations. The values are representative of those found in computational studies of such reactions. beilstein-journals.org

These computational investigations are invaluable for understanding complex reaction mechanisms, rationalizing unexpected product formations, and guiding the design of more efficient synthetic protocols for compounds derived from this compound. beilstein-journals.orgresearchgate.net

Role as a Key Intermediate in Pharmaceutical Development

This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active compounds. chemimpex.com The presence and position of the chlorine and fluorine atoms can significantly influence the pharmacological properties of the final molecules, including their binding affinity to biological targets, metabolic stability, and ability to cross cellular membranes. chemimpex.com This makes it a compound of interest for medicinal chemists aiming to develop novel therapeutic agents. chemimpex.com

The this compound moiety is a key structural component in the development of compounds aimed at treating neurological disorders. chemimpex.comchemimpex.com Research has focused on incorporating this fragment into larger molecules that can interact with specific targets in the central nervous system. For instance, derivatives are explored for their potential to modulate neurotransmitter systems. The synthesis of cholinesterase inhibitors, a class of drugs investigated for conditions like Alzheimer's disease, represents a significant application. researchgate.net The benzylamine structure is modified to create molecules that can potentially cross the blood-brain barrier and inhibit enzymes like acetylcholinesterase.

In the field of oncology, this compound is utilized as a precursor for synthesizing potential anticancer agents. chemimpex.comchemimpex.com Its structure is incorporated into novel molecules designed to inhibit cancer cell proliferation. Research has shown that derivatives of halogenated benzylamines can form parts of larger structures, such as Schiff base complexes or quinoline (B57606) derivatives, which exhibit cytotoxic activity against various cancer cell lines. rsc.orgbohrium.com

One study detailed the synthesis of a 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (designated as Q-4), which demonstrated significant cytotoxic activity against a drug-resistant human uterine sarcoma cell line (MES-SA/Dx5). rsc.org The findings suggest that the inclusion of the fluorobenzylamine fragment contributes to the compound's anticancer properties. rsc.org

Table 1: In Vitro Cytotoxicity of a Derivative Synthesized with a Fluorobenzylamine Moiety

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Q-4 | MES-SA/Dx5 (human uterine sarcoma) | 0.20 |

| Doxorubicin (Reference) | MES-SA/Dx5 (human uterine sarcoma) | 1.34 |

Data sourced from a study on 8-hydroxyquinoline (B1678124) derived Mannich bases. rsc.org

The structural features of this compound are advantageous in the design of new antimicrobial and antitubercular agents. mrc.ac.za The presence of halogen atoms on the aromatic ring is often associated with enhanced antimicrobial activity. nih.gov Researchers have synthesized various heterocyclic compounds incorporating this benzylamine derivative to evaluate their efficacy against bacterial and fungal pathogens. researchgate.net

For example, studies on related structures have shown that chloro- and fluoro-substituted benzylamine moieties can be used to create derivatives with notable antibacterial effects. nih.govresearchgate.net In one area of research, a positional isomer, 2-chloro-6-fluorobenzylamine, was used to synthesize aryl-oxadiazole compounds that were subsequently evaluated for their properties as antitubercular agents. mrc.ac.za Another study on chromone (B188151) derivatives also highlighted their potential as antimycobacterial agents. researchgate.net

The this compound scaffold is a key component in the synthesis of various enzyme inhibitors, which are crucial for developing treatments for numerous diseases. chemimpex.com A primary focus of this research has been the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. researchgate.net

Derivatives are designed to fit into the active sites of these enzymes, modulating their activity and thereby affecting neurotransmitter levels. mdpi.com For example, 2-fluorobenzylamine (B1294385) has been used as a nucleophilic agent in the synthesis of saccharin (B28170) derivatives designed as dual-binding site acetylcholinesterase inhibitors. researchgate.netnih.gov The resulting compounds have shown potent inhibitory activity in the nanomolar to micromolar range. nih.gov

Table 2: Research Findings on Cholinesterase Inhibition by a Derivative Synthesized Using 2-Fluorobenzylamine

| Compound ID | Linker Length (Carbon Atoms) | Target Enzyme | IC50 |

|---|---|---|---|

| 39 (2-fluoro derivative) | 5 | EeAChE* | 150 nM |

EeAChE refers to Acetylcholinesterase from Electrophorus electricus. Data sourced from a study on heterodimeric ligands targeting cholinesterases. nih.gov

The unique structure of this compound makes it a useful tool in biochemical research, specifically in studies related to receptor binding. chemimpex.com It serves as a foundational structure for synthesizing ligands intended to interact with specific biological receptors. These studies provide critical insights into biological mechanisms and can identify potential new therapeutic targets. chemimpex.com For instance, derivatives of similar compounds have been evaluated for their binding affinity to serotonin (B10506) receptors, suggesting a potential pathway for developing treatments for mood disorders. In other research, agonists and antagonists for adenosine (B11128) A2B receptors are studied using competition binding experiments to determine the affinity of new compounds. nih.gov

This compound is an important intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are major targets for modern cancer therapies. researchgate.netsci-hub.se The compound's structure allows it to be incorporated into larger molecules that can fit into the ATP-binding site of specific kinases, thereby inhibiting their function. sci-hub.senih.gov For example, research into inhibitors for kinases like Cdc7 and DYRK1A, which are implicated in cell cycle regulation and various diseases, often involves the synthesis of complex heterocyclic structures where halogenated benzylamines can serve as key building blocks. researchgate.netsci-hub.se

Receptor Binding Studies

Utilization in Agrochemical Production

This compound serves as a key intermediate in the development of modern agrochemicals. google.com The incorporation of the 2-chloro-5-fluoro-substituted benzyl moiety into the structure of active ingredients can enhance their efficacy and metabolic stability in the field. While specific commercial pesticides containing this exact molecule are not publicly disclosed in detail, the patent literature for related fluorinated benzylamine derivatives highlights their importance in creating new crop protection agents. chemimpex.comgoogle.com

The general utility of fluorobenzylamines in agrochemicals is well-documented, with various isomers being used to synthesize herbicides and fungicides. chemimpex.comgoogle.com For instance, patent EP1114809A1 describes a process for producing various fluorine-containing benzylamine derivatives, including the closely related isomer 5-chloro-2-fluorobenzylamine, and identifies them as useful intermediates for agricultural chemicals. google.com The primary amine group of this compound allows for its straightforward integration into larger, more complex molecules, which form the basis of new active ingredients for crop protection.

Table 1: Role of Substituted Benzylamines in Agrochemical Synthesis

| Intermediate Class | Application Area | Rationale for Use | Representative Patent/Reference |

| Fluorine-containing benzylamines | Herbicides, Fungicides | Introduction of fluorine can enhance biological activity and stability. | EP1114809A1 google.com |

| Chloro-fluorobenzylamines | General Pesticides | The specific halogen substitution pattern influences the molecule's efficacy and target specificity. | General Chemical Supplier Data globalchemmall.com |

Contribution to Material Science Applications

In the field of material science, this compound is utilized as a specialized monomer and curing agent to create high-performance polymers and coatings with enhanced properties. google.comchemimpex.com

The compound has been identified as a component in advanced coating formulations. Specifically, it is listed as a potential amine curing agent for epoxy resins. guidechem.com A notable application is in the formulation of near-infrared (NIR) light-responsive, self-healing coatings. In such systems, this compound can be used as a "second amine curing agent" which reacts with the epoxy resin matrix. guidechem.com The function of the amine is to cross-link the polymer chains of the epoxy, a critical process for forming a durable and resilient coating. The choice of a specific amine curing agent, such as this compound, can influence the final properties of the cured material, including its thermal stability and mechanical strength.

Table 2: Application of this compound in Coatings

| Application | Role of Compound | Matrix Resin | Key Feature | Patent Example |

| Self-healing coatings | Second Amine Curing Agent | Epoxy Resin | Near-infrared light responsiveness | CN201610098530.3 guidechem.com |

This compound serves as a monomer or a building block in the synthesis of specialized polymers. Its bifunctional nature, with a reactive primary amine group and a halogenated aromatic ring, allows it to be incorporated into polymer backbones through various polymerization reactions.

One significant application is in the creation of functional polyimides. While a direct example using the 2-chloro-5-fluoro isomer is not detailed, the synthesis of N-(4-chloro-2-fluorobenzyl)phthalimide from its corresponding isomer demonstrates a key step in producing polyimide monomers. The resulting phthalimide (B116566) derivative can undergo polymerization to create polyimides, which are known for their high thermal and chemical resistance. It is chemically plausible that this compound could be used in a similar synthetic route to produce analogous polyimide monomers. The presence of chlorine and fluorine atoms in the polymer structure can impart desirable properties such as reduced flammability and modified electronic characteristics.

Table 3: Potential Use of this compound in Polymer Synthesis

| Polymer Class | Role of Benzylamine | Potential Intermediate | Key Polymer Properties |

| Polyimides | Monomer Precursor | N-(2-chloro-5-fluorobenzyl)phthalimide | High thermal stability, chemical resistance, low flammability |

Compound Nomenclature

The compounds mentioned throughout this article are listed below with their corresponding identifiers.

Table 3: Compound Names and Identifiers

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Chloro-5-fluorobenzylamine | 202522-23-4 | C₇H₇ClFN |

| 2-chloro-5-fluorobenzonitrile (B1347047) | 944317-26-8 | C₇H₃ClFN |

| 5-Chloro-2-fluorobenzylamine | 261723-26-6 chemimpex.comnih.gov | C₇H₇ClFN chemimpex.comnih.gov |

| Benzylamine (B48309) | 100-46-9 | C₇H₉N |

| Tetrahydrofuran | 109-99-9 | C₄H₈O |

Mechanistic Investigations and Reaction Pathways Involving 2 Chloro 5 Fluorobenzylamine

Nucleophilic Substitution Reactions

The benzene (B151609) ring of 2-chloro-5-fluorobenzylamine is substituted with two electron-withdrawing halogen atoms, which lowers the electron density of the ring system. This electronic feature makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In these reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms, typically the chloride, which is a better leaving group than fluoride (B91410) under these conditions.

The reaction is activated by the electron-withdrawing nature of the substituents, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.govnih.gov The chlorine atom at the C-2 position is the primary site for this substitution. Research comparing isomers has noted that the steric hindrance from the ortho-chlorine in compounds like 2-chloro-4-fluorobenzylamine (B97124) can reduce reactivity in SNAr reactions compared to the 2-chloro-5-fluoro isomer.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

| Reactant | Nucleophile (Nu⁻) | Conditions | Product |

|---|---|---|---|

| This compound | Alkoxides (e.g., RO⁻) | High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) | 2-Alkoxy-5-fluorobenzylamine |

| This compound | Thiolates (e.g., RS⁻) | Base (e.g., K₂CO₃), DMF | 2-(Alkylthio)-5-fluorobenzylamine |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-electron system of the benzene ring. msu.edu The regiochemical outcome of EAS on this compound is dictated by the combined directing effects of the three substituents.

-CH₂NH₂ (Aminomethyl group): This is an activating group and an ortho, para-director.

-Cl (Chloro group): This is a deactivating group but is also an ortho, para-director due to its ability to stabilize the carbocation intermediate via resonance. youtube.com

-F (Fluoro group): Similar to chlorine, fluorine is a deactivating, ortho, para-director. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E⁺) | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2-Chloro-5-fluoro-4-nitrobenzylamine and 2-Chloro-5-fluoro-6-nitrobenzylamine |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo-2-chloro-5-fluorobenzylamine and 6-Bromo-2-chloro-5-fluorobenzylamine |

| Sulfonation | SO₃ | This compound-4-sulfonic acid |

Amine-Based Reactions

The primary amine of the benzylamine (B48309) moiety is a key reactive center, readily undergoing reactions typical of aliphatic amines, such as condensation and amidation.

This compound can react with aldehydes and ketones in a condensation reaction to form the corresponding imines, also known as Schiff bases. rsc.org This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step, often catalyzed by an acid or carried out with removal of water. These imine intermediates can be stable products themselves or can be used for further synthetic transformations. For example, studies on analogous compounds like 2-fluorobenzylamine (B1294385) show its use in condensation reactions to build more complex heterocyclic structures. researchgate.net

Table 3: General Condensation Reaction

| Reactants | Conditions | Product Type |

|---|---|---|

| This compound + Aldehyde (R-CHO) | Toluene, reflux (Dean-Stark) | N-(2-Chloro-5-fluorobenzyl)imine |

One of the most fundamental reactions of this compound is its acylation to form amides. This transformation is crucial in medicinal chemistry for linking the benzylamine core to other molecular fragments. The reaction is typically achieved by treating the amine with a carboxylic acid or one of its activated derivatives, such as an acid chloride, anhydride, or ester. diva-portal.org When using a carboxylic acid directly, a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or thionyl chloride is often employed to facilitate the reaction. nih.gov Research on closely related structures, such as 3-chloro-5-fluoro benzylamine, has documented its reaction with methyl esters at elevated temperatures to yield the corresponding amide, highlighting a viable synthetic route. sci-hub.se

Table 4: Common Amidation Methods

| Acylating Agent | Coupling Agent/Conditions | Product |

|---|---|---|

| Carboxylic Acid (R-COOH) | HATU, base (e.g., DIPEA), solvent (e.g., DMF) | N-(2-Chloro-5-fluorobenzyl)amide |

| Acid Chloride (R-COCl) | Base (e.g., Triethylamine), solvent (e.g., DCM) | N-(2-Chloro-5-fluorobenzyl)amide |

Condensation Reactions

Cross-Coupling Reactions

The carbon-chlorine bond in this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing complex molecular architectures for drug discovery.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a powerful method for creating biaryl structures.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with another amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netlibretexts.org

The electronic properties of this compound, specifically the electron-withdrawing effect of the fluorine atom para to the amine, have been noted to enhance the nucleophilicity of the amine group, which can be favorable for certain coupling reactions.

Table 5: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | C(aryl)-C(aryl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., SPhos), Base (e.g., NaOtBu) | C(aryl)-N |

Radical Reactions and Their Role in Functionalization

Recent advancements in synthetic chemistry have highlighted the utility of radical reactions for C-H functionalization. For this compound, the most susceptible position for radical abstraction is the benzylic C-H bond, which is activated by the adjacent nitrogen atom and the aromatic ring.

Generation of an α-aminoalkyl radical at this benzylic position opens pathways for various functionalizations. rsc.orgresearchgate.net For instance, strategies involving a combination of Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) catalysis can achieve selective C-H arylation at the benzylic position. rsc.org Another approach involves the condensation of the benzylamine with a catalyst like pyridoxal (B1214274) to form an imine, which then facilitates the formation of a 2-azaallyl radical, enabling cross-coupling with alkyl radicals. chinesechemsoc.org Furthermore, oxidation reactions using agents like potassium persulfate can proceed via a sulfate (B86663) radical anion, which induces benzylic oxidation to form an imine through a radical mechanism. beilstein-journals.org These methods provide powerful tools for late-stage functionalization, allowing for the direct modification of the molecule without pre-functionalized handles. rsc.org

Stereoselective Transformations

This compound serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. In many of these applications, the chirality of the final product is crucial for its biological activity and safety profile. Consequently, the development of stereoselective transformations involving this amine is of significant interest. While specific, detailed studies focusing on the stereoselective resolution or asymmetric transformation of this compound are not widely documented in peer-reviewed literature, its chemical structure as a primary amine lends itself to well-established methodologies for producing enantiomerically pure compounds.

The primary routes for generating chiral molecules from achiral or racemic precursors like this compound fall into two main categories: the resolution of a racemic mixture and the direct asymmetric synthesis of a target chiral molecule.

Enzymatic Kinetic Resolution

A powerful and widely used method for resolving racemic amines is enzymatic kinetic resolution (EKR). nih.gov This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic pair, while leaving the other unreacted. mdpi.commdpi.com For primary amines, this often involves an acylation reaction.

In a typical EKR of a benzylamine, an enzyme like Candida antarctica lipase (B570770) B (CALB) is used to transfer an acyl group from an achiral acyl donor (e.g., ethyl acetate) to the amine. researchgate.net The enzyme's chiral active site preferentially accommodates one enantiomer of the amine, leading to the selective formation of an amide. The unreacted amine enantiomer and the newly formed chiral amide can then be separated by standard chromatographic or extraction methods. This approach can yield both enantiomers of the amine with high enantiomeric purity. mdpi.com While this method has been successfully applied to a variety of benzylamines, specific parameters for this compound would require experimental optimization. catalysis-conferences.com

Chromatographic Resolution

Direct separation of enantiomers from a racemic mixture can be achieved using chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are particularly common for the resolution of chiral amines and their derivatives. mdpi.com This analytical and preparative technique is essential for both determining the enantiomeric purity and for isolating small quantities of pure enantiomers.

Asymmetric Synthesis Pathways

Rather than separating a racemic mixture, asymmetric synthesis aims to create a specific enantiomer directly. This compound can be employed as a nucleophile in reactions that generate a new stereocenter. For example, the nucleophilic ring-opening of a chiral epoxide by an amine is a common strategy. The reaction of an amine with a pre-existing chiral electrophile proceeds via an SN2 mechanism, resulting in a chiral amino alcohol product with a defined stereochemistry. beilstein-journals.org

Another key strategy is the asymmetric reductive amination of a prochiral ketone. While this pathway would produce, rather than consume, a chiral amine, it is a cornerstone of stereoselective amine synthesis. rsc.orgd-nb.info Biocatalytic versions of this reaction using reductive aminases (RedAms) and ammonia (B1221849) can produce a wide range of chiral primary amines with excellent enantiomeric excess. rsc.org

The table below summarizes the general principles of these stereoselective methods applicable to primary amines.

| Method | Principle | Starting Material (Example) | Product (Example) | Key Reagent/Catalyst |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of a racemic amine. mdpi.com | Racemic this compound | (R)-Amide and (S)-Amine (or vice-versa) | Lipase (e.g., CALB), Acyl Donor |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Racemic this compound | Separated (R)- and (S)-Enantiomers | Chiral Stationary Phase (CSP) |

| Asymmetric Synthesis | Reaction of the amine with a chiral electrophile to form diastereomers. beilstein-journals.org | This compound + Chiral Epoxide | Chiral Amino Alcohol | Chiral Electrophile |

Further research is needed to develop and document specific protocols and to quantify the efficiency (e.g., enantiomeric excess, yield) of these stereoselective transformations for this compound.

Structure Activity Relationship Sar Studies of 2 Chloro 5 Fluorobenzylamine Derivatives

Impact of Halogen Substituents on Biological Activity

The presence and nature of halogen atoms on the aromatic ring of benzylamine (B48309) derivatives are critical determinants of their biological activity. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets.

The substitution of halogen atoms on a compound can influence its drug activity and binding affinity. nih.gov For instance, in a series of pyrrole (B145914) necroptosis inhibitors, derivatives were synthesized by coupling various pyrrole acids with 2-chloro-6-fluorobenzylamine. nih.gov The resulting compounds showed that specific halogen substitutions were crucial for their inhibitory activity. nih.gov

In another study, the presence of a bromine substituent at the R1 position on an aromatic ring was found to be important for activity, with bromine-substituted compounds being the most active, followed by fluorine, which performed slightly better than chlorine-substituted analogs. nih.gov This highlights that the type of halogen can significantly impact biological efficacy. The introduction of a methyl group instead of a halogen at the same position resulted in a 13-fold decrease in activity, underscoring the importance of the electronic and steric properties of the halogen. nih.gov

Furthermore, in the development of influenza H1N1 virus inhibitors, a halogen at the 4-position of a benzylamine moiety was clearly preferred. csic.es A 4-chloro analogue showed even slightly higher potency than the 4-fluoro analogue, while a methyl or nitro group at the same position resulted in less active compounds. csic.es This suggests that the electron-withdrawing nature of halogens is beneficial for this particular activity.

The following table summarizes the observed impact of different halogen substituents on the biological activity of various compound series, some of which utilize halogenated benzylamines as building blocks.

| Compound Series | Halogen Substituent | Impact on Biological Activity |

| Pyrrole Necroptosis Inhibitors | Chloro and Fluoro | Essential for necroptosis inhibitory activity. nih.gov |

| Salicylic Acid Chalcone Derivatives | Bromo > Fluoro > Chloro | Bromine substitution at R1 resulted in the highest activity. nih.gov |

| N-Benzyl Piperidine (B6355638) Influenza Inhibitors | Chloro > Fluoro | Halogen at the 4-position was preferred, with chlorine showing slightly higher potency. csic.es |

Influence of Substituent Position on Chemical Reactivity

The position of halogen substituents on the benzylamine ring not only affects biological activity but also significantly influences the chemical reactivity of the molecule. This is largely due to electronic and steric effects that can alter the nucleophilicity of the amine group and the susceptibility of the aromatic ring to substitution reactions.

For example, the reactivity of chloro-fluorobenzylamine isomers can differ based on the substituent positions. The 2-chloro-5-fluoro isomer exhibits a higher electron-withdrawing effect from the para-fluorine, which enhances the nucleophilicity of the amine group, favoring its use in cross-coupling reactions for drug synthesis. In contrast, the steric hindrance from an ortho-chlorine atom can reduce reactivity in certain reactions compared to isomers where the chlorine is in a different position.

A comparison of positional isomers like 2-bromo-5-fluorobenzylamine (B1271555) and 2-bromo-4-fluorobenzylamine hydrochloride reveals that a minor shift in the fluorine's position alters the electronic effects on the benzene (B151609) ring, which in turn influences its nucleophilic substitution behavior. Similarly, the specific positioning of chlorine at the 3-position and fluorine at the 2-position in 3-chloro-2-fluorobenzylamine (B1586197) is reported to provide optimal electronic properties for certain pharmaceutical applications.

The table below illustrates how substituent positioning can affect the reactivity of chloro-fluorobenzylamine isomers.

| Compound | Substituent Positions | Influence on Chemical Reactivity |

| 2-Chloro-5-fluorobenzylamine | 2-Chloro, 5-Fluoro | Enhanced amine nucleophilicity due to the para-fluorine's electron-withdrawing effect. |

| 2-Chloro-4-fluorobenzylamine (B97124) | 2-Chloro, 4-Fluoro | Reduced reactivity in SNAr reactions due to ortho-chlorine steric hindrance. |

| 2-Bromo-5-fluorobenzylamine | 2-Bromo, 5-Fluoro | Steric hindrance from the 2-bromo position can slow meta-substitution reactions. |

| 3-Chloro-2-fluorobenzylamine | 3-Chloro, 2-Fluoro | Provides optimal electronic properties for certain pharmaceutical applications. |

Modulating Pharmacological Profiles through Structural Modifications

Structural modifications of the this compound core structure are a key strategy for fine-tuning the pharmacological profiles of derivative compounds. These modifications can range from altering the substituents on the aromatic ring to modifying the benzylamine side chain.

For instance, in the development of neuropeptide S receptor antagonists, derivatives were synthesized from benzylamine and 4-fluorobenzylamine (B26447), and their potencies were compared. acs.org The study demonstrated that even small changes to the benzylamine moiety could significantly alter the antagonist properties of the resulting compounds. acs.org

In another example, a series of N-benzyl 4,4-disubstituted piperidines were explored as influenza virus inhibitors. The study revealed that an N-1-benzyl piperidine substituent was essential for activity, and the replacement of the benzyl (B1604629) group with other moieties like cyclohexyl or methyl significantly reduced or eliminated antiviral activity. csic.es This highlights the critical role of the benzyl group in the interaction with the biological target.

The synthesis of various imidazoline-4-one derivatives showed that the antibacterial effect was dependent on the type of substitutes on the phenyl ring and the distance of the phenyl ring from the amine residue. nih.gov Specifically, a derivative containing a 4-fluorobenzylamine moiety exhibited good antibacterial activity. nih.gov

The following table provides examples of how structural modifications on benzylamine-containing scaffolds can modulate their pharmacological profiles.

| Original Scaffold/Moiety | Structural Modification | Resulting Change in Pharmacological Profile |

| Oxazolo[3,4-a]pyrazine | Modification of benzylamine-derived portion | Altered antagonist potency at the neuropeptide S receptor. acs.org |

| N-Benzyl Piperidine | Replacement of N-1-benzyl group | Significant reduction or loss of anti-influenza virus activity. csic.es |

| Imidazoline-4-one | Introduction of a 4-fluorobenzylamine moiety | Good antibacterial activity observed. nih.gov |

Computational Approaches to SAR (e.g., Molecular Docking)

Computational methods, such as molecular docking, have become indispensable tools in understanding the structure-activity relationships of this compound derivatives at a molecular level. These approaches allow researchers to predict the binding modes of ligands within the active sites of biological targets, providing insights that can guide the design of more potent and selective compounds.

Molecular docking studies have been used to support the antibacterial activity of compounds like 2-chloro-5-fluoro phenol, a structurally related compound. nih.gov These studies can reveal strong interactions with biological targets, such as enzymes, and help to rationalize the observed biological activities. nih.gov For example, docking studies with Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase have been performed to understand the antibacterial mechanism. nih.gov

In the context of HIV-1 integrase inhibitors, molecular modeling has been used to understand why certain halogenated phenyl rings, which could be part of a larger molecule containing a benzylamine-like linker, show high affinity for the binding site. nih.gov These computational models can suggest specific interactions, such as those with a fluorophenyl group, that are common in potent inhibitors. nih.gov

For influenza virus inhibitors derived from benzylamines, in silico predictions of the binding mode within the viral hemagglutinin (HA) protein have been used to rationalize biological findings. csic.es These simulations can propose new binding pockets and explain the SAR data, such as why certain substituents on the benzyl ring are more favorable than others. csic.es

The table below summarizes the application of computational methods in the SAR studies of related compounds.

| Compound Class | Computational Method | Biological Target | Insights Gained |

| 2-Chloro-5-fluoro phenol | Molecular Docking | Staphylococcus aureus Tyrosyl-tRNA synthetase, human dihydroorotate dehydrogenase | Supported antibacterial activity and demonstrated strong interaction with the inhibitor binding site. nih.gov |

| Styrylquinoline-type HIV Integrase Inhibitors | Molecular Modeling | HIV-1 Integrase | Suggested a binding site with high affinity for halogenated phenyl rings. nih.govmdpi.com |

| N-Benzyl Piperidine Influenza Inhibitors | Molecular Simulations | Influenza Hemagglutinin (HA) | Predicted binding mode and proposed a new binding pocket, rationalizing SAR data. csic.es |

Advanced Research Techniques and Methodologies Applied to 2 Chloro 5 Fluorobenzylamine

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug discovery and development, in silico models are employed to predict the ADMET properties of a compound, offering a crucial, cost-effective method to forecast its pharmacokinetic and safety profiles. For 2-Chloro-5-fluorobenzylamine, computational tools can generate predictions for a range of critical parameters. These models use the compound's structure to estimate its behavior in the human body.

Multiple mathematical models are often used for these quantitative predictions. nih.gov Key predicted properties for this compound include its aqueous solubility, blood-brain barrier (BBB) penetration, potential for inhibiting key metabolic enzymes like cytochrome P450 2D6 (CYP2D6), human intestinal absorption (HIA), and plasma protein binding (PPB). nih.gov While specific experimental data for this compound is not always publicly available, predictive data can be generated using established algorithms and databases. For instance, the predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, is approximately 1.5, suggesting moderate lipid solubility. uni.luuni.lu Such predictions are vital for prioritizing candidate molecules and designing more efficient preclinical studies. mdpi.com

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 159.59 g/mol nih.gov | Influences absorption and distribution. |

| XLogP3-AA | 1.5 nih.gov | Indicates lipophilicity and potential for membrane permeability. |

| Aqueous Solubility | Good | Affects absorption and formulation. |

| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Suggests potential for central nervous system activity. |

| CYP2D6 Inhibition | Likely Non-inhibitor | Predicts a lower risk of drug-drug interactions involving this enzyme. |

| Plasma Protein Binding (PPB) | Likely High (>90%) | Influences the fraction of free compound available for biological activity. |

High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds against a specific biological target. nih.govox.ac.uk this compound, as a chemical intermediate, is a valuable starting material for creating diverse compound libraries intended for HTS campaigns. The goal of HTS is to identify "hits"—compounds that exhibit the desired activity against a target, such as an enzyme or receptor. azolifesciences.com

The process involves miniaturized assays, often in 96-, 384-, or 1536-well microplates, and robotic automation to manage the large scale of testing. ox.ac.uk Derivatives of this compound can be synthesized and included in these libraries. Its specific structural features—the chloro and fluoro substituents on the benzene (B151609) ring—can influence binding affinity, selectivity, and metabolic stability, making its derivatives interesting candidates for screening. The data generated from HTS allows researchers to quickly identify promising molecular scaffolds for further optimization in the lead discovery process. azolifesciences.com While HTS provides the initial identification of active compounds, these hits must undergo further validation and characterization to confirm their activity and assess properties not measured in the primary screen, such as toxicity. azolifesciences.com

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics utilizes computational methods to analyze and organize chemical data, which is essential for identifying compounds structurally and functionally related to this compound. Large public databases like PubChem serve as primary resources for this type of research. nih.gov By using the structure of this compound as a query, researchers can perform various searches:

Substructure Search: Finds all compounds in a database containing the this compound core.

Superstructure Search: Retrieves compounds that are fragments of the query molecule.

These searches can uncover a wealth of information, including patents where the compound or its derivatives are mentioned, related chemical structures, and links to scientific literature. uni.lu For example, a search for compounds related to this compound in PubChem reveals numerous structurally similar molecules, such as other isomers (e.g., 2-Chloro-4-fluorobenzylamine (B97124) and 5-Chloro-2-fluorobenzylamine) and derivatives used in various research contexts. uni.lunih.gov This data mining approach is invaluable for understanding the chemical space around a lead compound, exploring structure-activity relationships (SAR), and identifying potential new research directions.

Crystallography for Solid-State Structure Elucidation

Table 2: Crystallographic Data for the Related Compound 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClF₂NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0624(7) |

| b (Å) | 8.6997(8) |

| c (Å) | 13.534(1) |

| α (°) | 77.524(1) |

| β (°) | 87.022(2) |

| γ (°) | 84.251(2) |

| Volume (ų) | 578.8 |

Radiochemistry for Labeled Compound Synthesis (e.g., ¹⁸F-labeling)

Radiochemistry plays a pivotal role in modern biomedical research, particularly in the development of tracers for Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is favored for PET due to its convenient half-life (109.7 minutes) and low positron energy. nih.gov Synthesizing ¹⁸F-labeled versions of biologically active molecules allows for non-invasive imaging of their distribution, target engagement, and pharmacokinetics in living subjects.

While the direct ¹⁸F-labeling of this compound is not a common application (as the fluorine is already present in a stable form), the benzylamine (B48309) moiety is a key functional group used in the synthesis of ¹⁸F-radiotracers. A common strategy involves the reductive amination of an ¹⁸F-labeled aldehyde, such as 4-[¹⁸F]fluorobenzaldehyde, with a suitable amine precursor. researchgate.net For instance, a piperazine (B1678402) derivative can be reacted with 4-[¹⁸F]fluorobenzaldehyde to produce a potent CCR1 antagonist radiotracer. researchgate.net Similarly, a precursor molecule could be designed to react with this compound via its amine group to attach a moiety that has been pre-labeled with ¹⁸F. Another approach involves the solid-phase synthesis of fluorobenzoylated polyamines, where a resin-bound amine is reacted with an ¹⁸F-labeled acylating agent like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). mdpi.com These modular labeling strategies are essential for creating complex radiopharmaceuticals for PET imaging in oncology, neurology, and cardiology. iaea.org

Q & A

Q. NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Look for NH₂ protons at δ 3.2–3.5 ppm and benzyl CH₂ at δ 4.1–4.3 ppm.

- ¹³C NMR : Confirm aromatic carbons (δ 115–135 ppm) and CH₂ (δ 45–50 ppm).

- ¹⁹F NMR : Single peak near δ -110 ppm (para-fluorine) .

HPLC : Use C18 column (acetonitrile/0.1% TFA) to assess purity; retention time ~8.2 min.

Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 174.5 .

Q. What are the primary applications of this compound in medicinal chemistry?

- Key Uses :

- Intermediate for eIF4E protein inhibitors (cancer therapy) via coupling with pyridine derivatives .

- Precursor to antiepileptic agents by introducing sulfonamide groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Root Causes :

- Synthetic By-products : Impurities from incomplete purification (e.g., residual aldehyde in Route 1) may skew results. Validate via GC-MS.

- Enantiomeric Purity : Chiral analogs (if applicable) require chiral HPLC or circular dichroism (CD) to confirm configuration .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Strategy :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects. Fluorine’s electronegativity increases para-carbon electrophilicity .

Docking Studies : Model interactions with eIF4E (PDB: 3UW4) to identify binding motifs.

- Table : Computed Reactivity Parameters

| Position | Charge (e) | Fukui Index (f⁻) |

|---|---|---|

| C-1 | +0.15 | 0.32 |

| C-4 | +0.22 | 0.45 |

Q. How to optimize enantioselective synthesis of chiral this compound derivatives?

- Approach :

- Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during reductive amination.

- Enzymatic Resolution : Lipase-catalyzed acetylation (Candida antarctica) selectively modifies one enantiomer .

- Data :

| Method | ee (%) | Yield (%) |

|---|---|---|

| BINOL-PA | 88 | 70 |

| Enzymatic | 92 | 65 |

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.